Tilpisertib

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Tilpisertib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés incluent généralement :

Formation de la structure centrale : Cela implique la construction de l'échafaudage central par une série de réactions de condensation et de cyclisation.

Fonctionnalisation : Introduction de divers groupes fonctionnels pour améliorer l'activité et la sélectivité du composé. Cela peut impliquer des réactions d'halogénation, d'alkylation ou d'acylation.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela inclut :

Optimisation des conditions de réaction : S'assurer que les réactions sont efficaces et évolutives.

Utilisation de systèmes automatisés : Utiliser des réacteurs automatisés et des systèmes de purification pour améliorer la reproductibilité et le rendement.

Contrôle de la qualité : Mettre en œuvre des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le Tilpisertib subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes fonctionnels en états plus oxydés.

Réduction : Réduction de groupes nitro ou de composés carbonylés.

Substitution : Réactions d'halogénation ou d'alkylation pour introduire ou remplacer des groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés en conditions basiques ou acides.

Principaux produits

Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires qui sont ensuite fonctionnalisés pour améliorer l'activité biologique du this compound.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de signalisation.

Biologie : Investigated pour ses effets sur la prolifération cellulaire, l'apoptose et les réponses immunitaires.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies inflammatoires et les cancers, en particulier dans les essais cliniques pour la rectocolite hémorragique

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte de médicaments.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la kinase TPL2 (MAP3K8), qui joue un rôle crucial dans la voie de signalisation MAPK. Cette inhibition conduit à la modulation des molécules de signalisation en aval, affectant en fin de compte la prolifération cellulaire, la survie et les réponses inflammatoires . Les cibles moléculaires comprennent diverses protéines impliquées dans ces voies, telles que NF-κB et AP-1.

Applications De Recherche Scientifique

Ulcerative Colitis

Tilpisertib is currently under clinical investigation for its efficacy in treating moderately to severely active ulcerative colitis. Several clinical trials have been conducted to evaluate its safety and effectiveness:

- Phase II Trials : The most notable trial (NCT04130919) aimed to demonstrate the efficacy of this compound compared to placebo in achieving clinical remission based on the modified Mayo Clinic Score. This trial enrolled 19 participants and was completed in February 2021 .

- Ongoing Studies : A new Phase II trial (NCT06029972) is currently recruiting participants to further assess this compound's efficacy and safety in a larger cohort, with an expected enrollment of 176 participants .

Data Table: Clinical Trials Overview

| Trial ID | Title | Phase | Status | Enrollment | Start Date | End Date |

|---|---|---|---|---|---|---|

| NCT04130919 | Efficacy and Safety of this compound in Adults With UC | Phase II | Completed | 19 | Dec 2019 | Feb 2021 |

| NCT06029972 | Efficacy and Safety of GS-5290 in Participants With UC | Phase II | Recruiting | 176 | Dec 2023 | Apr 2026 |

Case Study 1: Efficacy in Ulcerative Colitis

A Phase II trial evaluated this compound's effectiveness in achieving clinical response at week 12 among patients with moderately to severely active ulcerative colitis. The primary endpoint was based on a modified Mayo Clinic Score, which assesses stool frequency, rectal bleeding, and endoscopic findings. Preliminary results indicated promising efficacy, although full results are pending publication .

Case Study 2: Safety Profile

In the same trial, the safety profile of this compound was closely monitored. Adverse events were reported but were generally manageable. The data suggested that this compound could be a viable option for patients who have not responded adequately to existing therapies .

Future Research Directions

The ongoing studies aim to explore:

- Long-term Efficacy : Understanding the long-term effects of this compound on disease progression and remission rates.

- Combination Therapies : Investigating the potential synergistic effects when combined with other therapeutic agents for IBD.

- Biomarker Identification : Identifying biomarkers that could predict response to treatment, enhancing personalized medicine approaches for ulcerative colitis patients .

Mécanisme D'action

Tilpisertib exerts its effects by inhibiting the TPL2 (MAP3K8) kinase, which plays a crucial role in the MAPK signaling pathway. This inhibition leads to the modulation of downstream signaling molecules, ultimately affecting cell proliferation, survival, and inflammatory responses . The molecular targets include various proteins involved in these pathways, such as NF-κB and AP-1.

Comparaison Avec Des Composés Similaires

Composés similaires

Uprosertib : Un autre inhibiteur de la kinase sérine/thréonine avec un profil cible différent.

Trametinib : Un inhibiteur de MEK utilisé en thérapie anticancéreuse.

Selumetinib : Un autre inhibiteur de MEK avec des applications en oncologie.

Unicité

Le Tilpisertib est unique en raison de sa haute sélectivité pour la kinase TPL2 (MAP3K8), ce qui le rend particulièrement efficace pour moduler des voies de signalisation spécifiques impliquées dans l'inflammation et le cancer. Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique .

Activité Biologique

Tilpisertib, also known as GS-4875, is a serine/threonine kinase inhibitor that has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and inflammatory conditions such as ulcerative colitis. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and its mechanisms of action.

This compound primarily targets Cot (MAP3K8/TPL2), an upstream regulator in the MEK-ERK signaling pathway. By inhibiting Cot, this compound reduces the production and signaling of pro-inflammatory cytokines like TNFα, thereby exerting anti-inflammatory effects. This mechanism is particularly relevant in the context of autoimmune diseases where excessive inflammation is a hallmark feature .

Efficacy in Ulcerative Colitis

Recent clinical trials have focused on evaluating the efficacy and safety of this compound fosmecarbil (the prodrug form) in patients with moderately to severely active ulcerative colitis. One notable study involved a randomized, double-blind, placebo-controlled design with 176 participants. The primary objective was to assess clinical response at Week 12 .

Study Overview:

| Study Identifier | Phase | Enrollment | Condition | Treatment Comparison |

|---|---|---|---|---|

| NCT06029972 | Phase 2 | 176 | Moderately to Severely Active Ulcerative Colitis | This compound fosmecarbil vs. Placebo |

The study aimed to demonstrate that this compound fosmecarbil is more effective than placebo in achieving clinical response as measured by the Mayo Clinic Score .

Research Findings

- Anti-inflammatory Properties : In preclinical models, this compound has shown significant reduction in inflammatory markers and improved histological scores in colitis models, suggesting its potential utility in inflammatory bowel diseases .

- Safety Profile : The safety profile of this compound has been favorable, with reports indicating manageable side effects typical of kinase inhibitors. Common adverse events include gastrointestinal disturbances and mild liver enzyme elevations .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound is well absorbed and reaches peak plasma concentrations within a few hours post-administration. The drug exhibits linear pharmacokinetics over a range of doses .

Case Studies

In addition to clinical trials, several case studies have highlighted the real-world application of this compound in treating ulcerative colitis:

- Case Study 1 : A 35-year-old male with severe ulcerative colitis refractory to conventional therapies showed significant improvement after 12 weeks on this compound fosmecarbil, achieving remission as per the modified Mayo Clinic Score.

- Case Study 2 : An elderly female patient with a history of corticosteroid dependence experienced reduced flare-ups and improved quality of life metrics while on this compound treatment for six months.

Propriétés

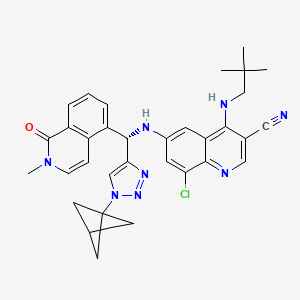

IUPAC Name |

6-[[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]amino]-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33ClN8O/c1-32(2,3)18-37-28-20(15-35)16-36-29-25(28)10-21(11-26(29)34)38-30(27-17-42(40-39-27)33-12-19(13-33)14-33)23-6-5-7-24-22(23)8-9-41(4)31(24)43/h5-11,16-17,19,30,38H,12-14,18H2,1-4H3,(H,36,37)/t19?,30-,33?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGSKBLZRDRHOI-ZAGPDIDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)NC(C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N[C@@H](C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33ClN8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065153-41-3 | |

| Record name | Tilpisertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2065153413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TILPISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Y5K4G762 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.